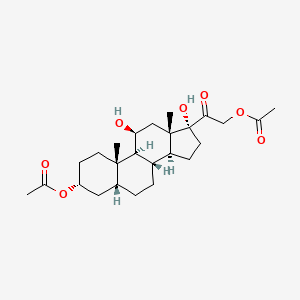

3beta-Tetrahydrocortisol 3,21-Diacetate

Vue d'ensemble

Description

3beta-Tetrahydrocortisol 3,21-Diacetate is a biochemical compound with the molecular formula C25H38O7 and a molecular weight of 450.57. It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

The synthesis of 3beta-Tetrahydrocortisol 3,21-Diacetate involves the acetylation of 3beta-Tetrahydrocortisol. The reaction typically uses acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a controlled temperature to ensure the selective acetylation at the 3 and 21 positions of the steroid nucleus .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a basis for scaling up the process. The key steps involve:

Acetylation: Using acetic anhydride and pyridine.

Purification: Typically achieved through recrystallization or chromatography to obtain the pure diacetate product.

Analyse Des Réactions Chimiques

3beta-Tetrahydrocortisol 3,21-Diacetate undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, where nucleophiles such as hydroxide ions can replace the acetyl groups to regenerate the parent compound, 3beta-Tetrahydrocortisol.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride.

Nucleophiles: Hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Applications De Recherche Scientifique

Overview

Chemical Properties:

- Molecular Formula : C25H38O7

- Molecular Weight : 450.57 g/mol

- CAS Number : 6820-57-1

3beta-Tetrahydrocortisol 3,21-Diacetate is synthesized through the acetylation of 3beta-Tetrahydrocortisol using acetic anhydride and pyridine as a catalyst. This modification enhances its stability and bioactivity compared to its parent compound.

Scientific Research Applications

The compound has several notable applications across different scientific disciplines:

Proteomics Research

This compound is extensively used as a reference compound in proteomics to study steroid metabolism and transformations. Its unique structure allows researchers to investigate the interactions between steroids and proteins, contributing to the understanding of hormonal regulation in biological systems.

The compound is employed in biological research to explore the effects of steroid derivatives on cellular functions. It acts as a glucocorticoid receptor agonist, modulating gene expression related to inflammation and immune responses .

Mechanisms of Action:

- Inhibition of Phospholipase A2 : Reduces pro-inflammatory mediator production.

- Suppression of NF-kappa B : Inhibits inflammatory signaling pathways.

- Promotion of Anti-inflammatory Cytokines : Enhances the expression of genes such as interleukin-10.

Pharmacokinetics Research

Research into the pharmacokinetics of this compound helps elucidate its absorption, distribution, metabolism, and excretion characteristics. Its variable absorption rates depending on administration routes (oral vs. topical) are crucial for developing therapeutic strategies.

Case Study on Inflammatory Bowel Disease (IBD)

A study demonstrated that treatment with this compound significantly alleviated symptoms in animal models of IBD. The compound's anti-inflammatory properties contributed to reduced inflammation markers and improved gut health outcomes.

Dermatological Applications

In dermatological research, the compound has shown efficacy in enhancing skin healing processes in conditions such as eczema. Its ability to modulate inflammatory responses makes it a candidate for topical formulations aimed at treating skin disorders.

Summary of Biological Activities

The following table summarizes the observed biological activities associated with this compound:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced edema and pain | |

| Gene Expression Modulation | Increased IL-10 levels | |

| Clinical Efficacy | Improved IBD symptoms | |

| Dermatological Efficacy | Enhanced skin healing in eczema |

Mécanisme D'action

The mechanism of action of 3beta-Tetrahydrocortisol 3,21-Diacetate involves its interaction with specific molecular targets and pathways. As a steroid derivative, it can interact with steroid receptors and modulate gene expression. The acetylation at the 3 and 21 positions may influence its binding affinity and activity at these receptors. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparaison Avec Des Composés Similaires

3beta-Tetrahydrocortisol 3,21-Diacetate can be compared with other similar compounds, such as:

3beta-Tetrahydrocortisol: The parent compound without acetylation.

Cortisone Acetate: Another acetylated steroid used in medical applications.

Hydrocortisone Acetate: A commonly used steroid with anti-inflammatory properties.

The uniqueness of this compound lies in its specific acetylation pattern, which may confer distinct biological activities and interactions compared to other acetylated steroids .

Activité Biologique

3β-Tetrahydrocortisol 3,21-Diacetate (THCA) is a synthetic derivative of tetrahydrocortisol, which is a metabolite of cortisol. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in relation to glucocorticoid receptors and anti-inflammatory effects. This article explores the biological activity of THCA, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C25H38O7

- Molecular Weight : 450.57 g/mol

- CAS Number : 6820-57-1

THCA functions primarily as a glucocorticoid receptor agonist. The binding of THCA to the glucocorticoid receptor leads to the modulation of gene expression involved in inflammatory responses. Key mechanisms include:

- Inhibition of Phospholipase A2 : This action decreases the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

- Suppression of NF-kappa B : THCA inhibits this transcription factor, which is crucial in the inflammatory response.

- Promotion of Anti-inflammatory Cytokines : It enhances the expression of anti-inflammatory genes like interleukin-10 .

Pharmacokinetics

The pharmacokinetic profile of THCA is essential for understanding its therapeutic potential:

- Absorption : Following administration, THCA shows variable absorption rates depending on the route (oral vs. topical).

- Distribution : It is highly protein-bound in plasma, primarily to corticosteroid-binding globulin and albumin.

- Metabolism : THCA undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .

Anti-inflammatory Effects

The anti-inflammatory properties of THCA have been documented in several studies. For instance:

- A study demonstrated that THCA significantly reduced inflammation markers in animal models of arthritis, suggesting its potential use in treating inflammatory conditions .

- Another research highlighted its efficacy in reducing edema and pain in acute inflammatory responses .

Case Studies

- Case Study on Inflammatory Bowel Disease (IBD) :

- Dermatological Applications :

Table 1: Summary of Biological Activities of 3β-Tetrahydrocortisol 3,21-Diacetate

Table 2: Pharmacokinetic Profile of THCA

| Parameter | Value |

|---|---|

| Absorption Rate | Variable by route |

| Protein Binding | ~90% |

| Metabolism | Hepatic via CYP450 |

| Elimination Half-life | Not extensively studied |

Propriétés

IUPAC Name |

[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-20,22,28,30H,5-13H2,1-4H3/t16-,17-,18+,19+,20+,22-,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAODEALOJFHBD-NHOVEWACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858449 | |

| Record name | [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6820-57-1 | |

| Record name | [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.